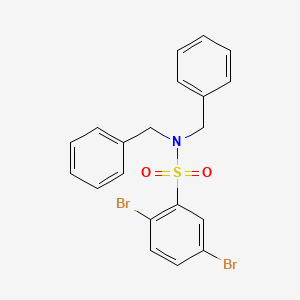

N,N-dibenzyl-2,5-dibromobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dibenzyl-2,5-dibromobenzenesulfonamide: is an organic compound with the molecular formula C20H17Br2NO2S It is a sulfonamide derivative characterized by the presence of two bromine atoms and two benzyl groups attached to a benzenesulfonamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,5-dibromobenzenesulfonamide typically involves the bromination of N,N-dibenzylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: N,N-dibenzyl-2,5-dibromobenzenesulfonamide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, potentially forming sulfonic acids or sulfonyl chlorides. Reduction reactions may target the sulfonamide group, leading to the formation of amines.

Coupling Reactions: The benzyl groups can participate in coupling reactions, forming more complex organic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Sulfonic acids or sulfonyl chlorides.

Reduction Products: Amines or partially reduced sulfonamides.

Applications De Recherche Scientifique

Chemistry: N,N-dibenzyl-2,5-dibromobenzenesulfonamide is used as a building block in organic synthesis. Its bromine atoms make it a versatile intermediate for further functionalization, enabling the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, sulfonamide derivatives are explored for their potential as antimicrobial agents. The presence of bromine atoms may enhance the biological activity of the compound, making it a candidate for drug development.

Industry: The compound can be used in the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of N,N-dibenzyl-2,5-dibromobenzenesulfonamide in biological systems is not well-documented. sulfonamides generally act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The bromine atoms may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy.

Comparaison Avec Des Composés Similaires

N,N-dibromo-p-toluenesulfonamide: Another brominated sulfonamide used as a brominating agent.

N,N-dibenzylbenzenesulfonamide: The non-brominated precursor of N,N-dibenzyl-2,5-dibromobenzenesulfonamide.

N,N-dibenzyl-2,5-dichlorobenzenesulfonamide: A chlorinated analog with similar reactivity.

Uniqueness: this compound is unique due to the presence of both bromine atoms and benzyl groups, which confer distinct reactivity and potential biological activity. The bromine atoms make it a versatile intermediate for further functionalization, while the benzyl groups provide stability and enhance its solubility in organic solvents.

Activité Biologique

N,N-Dibenzyl-2,5-dibromobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings regarding its biological activity, including data from various studies, case analyses, and comparative tables.

Chemical Structure and Properties

This compound has the molecular formula C16H16Br2N1O2S and is characterized by the presence of two benzyl groups and dibromobenzenesulfonamide moieties. The structural features contribute to its biological reactivity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains. The compound was tested using the broth microdilution method, demonstrating significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound possesses potent antibacterial properties.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Enterococcus faecalis | 25 |

Antitumor Activity

The antitumor potential of this compound was evaluated through in vitro assays on several cancer cell lines. The compound exhibited cytotoxic effects on human lung cancer cell lines such as A549 and HCC827. The IC50 values were determined using MTS assays to assess cell viability.

Table 2: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 ± 0.19 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 4.01 ± 0.95 |

The mechanism underlying the biological activities of this compound appears to involve interaction with cellular targets that regulate proliferation and apoptosis. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-inflammatory cytokines.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study involving lambs infected with Salmonella, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls, suggesting its potential as a therapeutic agent in veterinary medicine.

- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability across multiple lung cancer cell lines, indicating its potential utility in cancer therapy.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that this compound exhibits low toxicity towards normal human fibroblast cells at therapeutic concentrations. Further studies are necessary to fully evaluate its safety profile.

Propriétés

IUPAC Name |

N,N-dibenzyl-2,5-dibromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Br2NO2S/c21-18-11-12-19(22)20(13-18)26(24,25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFABCOMCRHTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.